molecular formula C10H14N6O2 B2783150 10-amino-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]puri ne-2,4-dione CAS No. 1267498-99-6

10-amino-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]puri ne-2,4-dione

Cat. No. B2783150
CAS RN: 1267498-99-6
M. Wt: 250.262
InChI Key: YGKODLMJBYDTCL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their wide range of applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of the substituents. In general, 1,3,5-triazines can undergo a variety of reactions, including nucleophilic substitutions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. For example, some 1,3,5-triazines are known to have antitumor properties .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Given the wide range of applications of 1,3,5-triazines, there could be many potential areas of interest .

properties

IUPAC Name

10-amino-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2/c1-14-7-6(8(17)13-10(14)18)15-4-2-3-5-16(11)9(15)12-7/h2-5,11H2,1H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKODLMJBYDTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCCN(C3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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